6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family1. It has a molecular formula of C11H5BrF3NO3 and a molecular weight of 336.06 g/mol1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, 4-Hydroxy-7-(trifluoromethyl)quinoline, a related compound, has been used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it is known that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring1.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented in the literature. However, quinoline compounds are known to be involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, it is known that it has a molecular weight of 336.06 g/mol1.Scientific Research Applications
Synthesis and Structural Analysis
- Research has shown the synthesis and diuretic activity of related quinoline derivatives. For instance, the ethyl ester of a similar quinoline compound reacted with bromine, resulting in a bromo-substituted product that exhibited increased diuretic activity compared to its non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
- Another study focused on the bromination of ethyl quinoline carboxylate, leading to the formation of bromo-substituted isomers. This research highlights the structural features of the reaction products (Ukrainets et al., 2013).
Development of Novel Compounds
- A study conducted in 2003 explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination, yielded derivatives of quinoline-3-carboxylic acids. These compounds were then further processed into other chemical structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antibacterial Activity
- A study in 2012 synthesized optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, including 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds showed promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Photophysical and Biomolecular Studies
- A study in 2018 synthesized new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from 6-bromo-4-trifluoromethyl-quinolines. The study investigated their photophysical and biomolecular binding properties, providing insights into their potential applications in these fields (Bonacorso et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, related compounds such as 4-Hydroxy-7-(trifluoromethyl)quinoline have been classified as causing skin and eye irritation and may cause respiratory irritation4.
Future Directions
The future directions for the research and development of this compound are not well-documented in the literature. However, quinoline compounds are known to have a wide range of applications in medicinal chemistry, suggesting potential future directions for this compound3.
properties
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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